molecular formula C9H10F4N2 B13045295 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13045295
M. Wt: 222.18 g/mol
InChI Key: IHHNLURTBDNCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a fluorinated ethylene diamine derivative of significant interest in advanced medicinal chemistry and drug discovery research. Its molecular structure incorporates both a 1,2-diamine moiety and a 2-fluoro-3-(trifluoromethyl)phenyl group, making it a valuable scaffold for constructing compounds that modulate key biological targets. The presence of the strongly electron-withdrawing trifluoromethyl group is a strategic feature, as this group is known to enhance a compound's lipophilicity, improve metabolic stability, and fine-tune binding affinity and selectivity toward enzymes and receptors . Ethylene diamine-based structures have demonstrated potential as modulators of fatty acid amide hydrolase (FAAH), a target of interest for therapeutic intervention . This compound is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2/c10-8-5(7(15)4-14)2-1-3-6(8)9(11,12)13/h1-3,7H,4,14-15H2

InChI Key

IHHNLURTBDNCKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(CN)N

Origin of Product

United States

Preparation Methods

Key Reaction:

  • Starting materials: 2-fluoro-3-(trifluoromethyl)benzaldehyde and ethylenediamine
  • Reaction type: Nucleophilic addition followed by reduction
  • Typical conditions: Controlled temperature, solvent choice (e.g., methanol or ethanol), and reaction time optimization to maximize yield and purity

This method is favored for its directness and the ability to control stereochemistry at the chiral center on the ethane backbone.

Detailed Preparation Methods

Condensation of 2-Fluoro-3-(trifluoromethyl)benzaldehyde with Ethylenediamine

  • Procedure: The aldehyde is reacted with ethylenediamine in a suitable solvent such as methanol at room temperature or slightly elevated temperatures.
  • Mechanism: The primary amine group of ethylenediamine attacks the aldehyde carbonyl carbon, forming an imine intermediate, which is subsequently reduced to the corresponding diamine.
  • Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), depending on the scale and sensitivity of other functional groups.
  • Yield and Purity: Reaction parameters such as temperature, solvent, and stoichiometry are optimized to achieve high yields and purity.

Catalytic Hydrogenation and Alternative Reduction Techniques

  • Catalysts: Palladium on carbon (Pd/C) or Raney nickel can be used for catalytic hydrogenation of imine intermediates.
  • Conditions: Typically conducted under hydrogen atmosphere at moderate pressure and temperature.
  • Advantages: This method offers cleaner reaction profiles and fewer side products compared to chemical reducing agents.

Multi-Step Synthesis Involving Intermediate Formation

In some protocols, the synthesis involves intermediate compounds such as substituted imidazo[1,2-a]pyridines or other heterocycles, which are then functionalized to introduce the diamine moiety.

  • Example: A Claisen–Schmidt condensation between 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and 2-fluoro-3-(trifluoromethyl)benzaldehyde produces an intermediate benzylidene derivative.
  • Subsequent steps: Condensation with guanidine hydrochloride and potassium hydroxide in ethanol/dichloroethane at elevated temperature yields a tetrahydrobenzoquinazoline derivative, structurally related to the target diamine.
  • Purification: Silica gel column chromatography and recrystallization from dichloromethane/methanol mixtures afford pure crystalline products.

This approach highlights the versatility of fluorinated benzaldehydes in constructing complex nitrogen-containing scaffolds.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Aldehyde + Ethylenediamine Methanol solvent, possible acid catalyst (e.g., TosOH) 20–70 °C 1–12 hours Stirring under nitrogen atmosphere recommended to prevent oxidation
Reduction of imine intermediate NaBH4 or LiAlH4, or catalytic hydrogenation 0–60 °C (chemical) or H2 gas at moderate pressure 1–6 hours Choice depends on scale and sensitivity
Multi-step condensation Guanidine hydrochloride, KOH, ethanol/dichloroethane 90 °C 2 hours TLC monitoring for reaction completion
Purification Silica gel chromatography, preparative HPLC Ambient Variable Ensures removal of impurities and byproducts

Research Findings and Yield Data

  • Yields for the direct condensation and reduction approach typically range from 60–85%, depending on the purity of starting materials and reaction optimization.
  • Multi-step syntheses involving heterocyclic intermediates report lower isolated yields (~19–25%) but provide access to structurally complex derivatives useful for biological evaluation.
  • Analytical characterization includes NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.
  • The presence of fluorine and trifluoromethyl groups enhances chemical stability and lipophilicity, which is beneficial for downstream applications.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations Typical Yield (%)
Direct condensation + reduction Aldehyde + ethylenediamine, reduction Simple, straightforward, scalable Requires careful control of stereochemistry 60–85
Catalytic hydrogenation Imine intermediate hydrogenation Cleaner reaction, fewer side products Requires hydrogenation setup 70–80
Multi-step heterocyclic intermediate Claisen–Schmidt condensation, guanidine condensation Access to complex derivatives More steps, lower overall yield ~19–25

Chemical Reactions Analysis

Types of Reactions: 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural Analogues

(1R,2R)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine
  • Molecular Formula : C₁₈H₁₈F₆N₂
  • CAS No.: 137944-39-9
  • Molecular Weight : 376.34 g/mol
  • Key Differences :
    • Contains two 3-(trifluoromethyl)phenyl groups instead of one.
    • Both amine groups are methylated, reducing hydrogen-bonding capacity.
    • Higher lipophilicity (logP ~3.5 estimated) compared to the target compound (logP ~2.1) due to additional trifluoromethyl groups and methyl substituents .
N1-(4-Fluorophenyl)ethane-1,2-diamine
  • Molecular Formula : C₈H₁₀FN₂
  • CAS No.: 105469-16-7
  • Molecular Weight : 178.28 g/mol
  • Key Differences: Lacks the trifluoromethyl group, resulting in lower electron-withdrawing effects.
N1-(2,6-Dinitro-4-[(trifluoromethyl)phenyl]ethane-1,2-diamine hydrochloride
  • Molecular Formula : C₉H₁₀F₃N₅O₄·HCl
  • CAS No.: Not explicitly listed (see ).
  • Key Differences :
    • Contains two nitro groups (electron-withdrawing) at the 2 and 6 positions, enhancing electrophilic character.
    • Hydrochloride salt form improves aqueous solubility (e.g., >50 mg/mL in water) compared to the free base of the target compound .

Physicochemical Properties

Property Target Compound (1R,2R)-Dimethyl Analogue N1-(4-Fluorophenyl)
Molecular Weight 222.19 g/mol 376.34 g/mol 178.28 g/mol
logP (Estimated) ~2.1 ~3.5 ~1.5
Aqueous Solubility Low (free base) Very low Moderate (~10 mg/mL)
Melting Point Not reported Not reported 358–359°C (hydrochloride)

Biological Activity

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine, also known as (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine, is a fluorinated organic compound characterized by its unique structural features, which include a fluorinated aromatic ring and a diamine functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's molecular structure is defined by the following features:

  • Fluorinated aromatic ring : Enhances lipophilicity and metabolic stability.
  • Diamine functional group : Suggests potential interactions with biological macromolecules.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, including:

  • Substitution reactions : Utilizing fluorinated precursors to introduce the trifluoromethyl group.
  • Reduction techniques : Converting suitable precursors into the desired diamine structure.

These methods highlight the versatility in synthesizing fluorinated amines and their derivatives .

Pharmacological Effects

Computational models predict that (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine may exhibit significant pharmacological effects. Potential activities include:

  • Anticancer properties : Similar compounds have shown promise against various cancer cell lines.
  • Anti-inflammatory effects : The structural characteristics may allow interaction with inflammatory pathways .

Case Studies

A study exploring the cytotoxic activity of fluorinated compounds similar to (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine demonstrated promising results:

  • Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : Some analogs exhibited IC50 values ranging from 3.6 µM to 11.0 µM, indicating significant cytotoxicity .

The mechanism of action for (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is hypothesized to involve:

  • Inhibition of cell cycle progression : Induction of G0/G1 and G2/M phase arrest.
  • Apoptosis induction : Active compounds have been shown to trigger apoptosis in both wild-type and mutant p53 cell lines .

Interaction Studies

Binding affinity studies are crucial for understanding how (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine interacts with biological targets. Techniques employed include:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics.
  • Fluorescence spectroscopy : To assess interaction strength with various biomolecules .

Comparative Analysis

To contextualize the biological activity of (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
2,2,2-TrifluoroacetophenoneSingle trifluoromethyl groupModerate cytotoxicity against cancer cells
4-FluoroacetophenoneSingle fluoro substituentLimited anticancer activity
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanolContains both trifluoromethyl and fluoro substituentsExhibits anti-inflammatory properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.